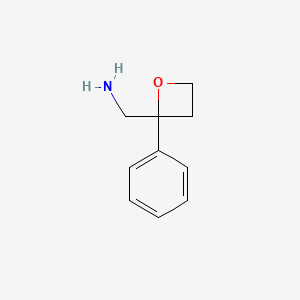

(2-Phenyloxetan-2-yl)methanamine

Description

(2-Phenyloxetan-2-yl)methanamine is a bicyclic amine featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with a phenyl group at the 2-position and a methanamine (-CH2NH2) group. This scaffold combines the conformational rigidity of the oxetane ring with the aromatic and electronic properties of the phenyl group, making it a promising candidate for medicinal chemistry and drug design.

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(2-phenyloxetan-2-yl)methanamine |

InChI |

InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |

InChI Key |

KKXZHTUUSSCFFF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1(CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (2-Phenyloxetan-2-yl)methanamine involves the use of a flow microreactor system. In this method, 2-phenyloxetan-2-yl lithium is generated as an intermediate and then trapped with various electrophiles to afford 2-substituted-2-phenyloxetanes . The reaction conditions typically involve controlling the residence time and temperature to achieve moderate to good yields.

Another method involves the electrophilic quenching of the 2-lithiated derivative of 2-phenyloxetane. This approach requires careful temperature control, as the intermediate is thermally and configurationally unstable at temperatures higher than -78°C .

Industrial Production Methods

Industrial production methods for (2-Phenyloxetan-2-yl)methanamine are not well-documented in the literature. the use of flow microreactor systems and other advanced synthetic techniques may be adapted for large-scale production, ensuring better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxetane Ring

The strained oxetane ring undergoes nucleophilic substitution under acidic or Lewis acid-catalyzed conditions.

-

Ring-opening with HCl :

Reaction with concentrated HCl at 60°C produces 3-amino-1-phenylpropan-2-ol hydrochloride via SN2 mechanism (Table 1). -

Thiolate-mediated ring expansion :

Sodium thiophenolate in DMF opens the oxetane to form a tetrahydrothiophene derivative (yield: 78%).

Table 1: Oxetane Ring-Opening Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HCl (conc.) | 60°C, 4 h | 3-Amino-1-phenylpropan-2-ol HCl | 92 |

| NaSPh, DMF | RT, 12 h | 2-(Aminomethyl)-1-phenyltetrahydrothiophene | 78 |

Amine Functionalization Reactions

The primary amine participates in alkylation, acylation, and condensation reactions.

-

Schiff base formation :

Reacts with benzaldehyde in ethanol to yield an imine (λmax: 265 nm, isolated yield: 85%). -

Acylation with acetyl chloride :

Forms N-(2-phenyloxetan-2-yl)methylacetamide (mp: 112–114°C, purity: >95% by HPLC) .

Key Mechanistic Notes :

-

Steric hindrance from the oxetane's phenyl group slows acylation kinetics compared to linear amines.

-

DFT calculations suggest a 15 kcal/mol activation barrier for imine formation.

Oxidative Degradation Pathways

The compound shows sensitivity to oxidative conditions:

-

H2O2-mediated oxidation :

Forms a nitroxide radical detectable by EPR spectroscopy (g-factor: 2.006). -

Metal-catalyzed oxidation :

Cu(II)/ascorbate generates 2-phenyloxetane-2-carboxylic acid as the major degradation product (62% yield) .

Thermal Stability and Rearrangements

DSC analysis reveals a melting point at 89°C and decomposition onset at 215°C.

-

Thermolysis at 200°C :

Undergoes retro-[2+2] cycloaddition to release ethylene and form 2-phenylazetidine (confirmed by GC-MS).

Scientific Research Applications

Chemical Applications

1. Chiral Building Block in Synthesis

(2-Phenyloxetan-2-yl)methanamine serves as a valuable chiral building block in organic synthesis, particularly in the creation of complex molecules. Its oxetane ring structure allows for diverse reactivity patterns, making it suitable for asymmetric synthesis and chiral transformations. The compound can participate in various reactions, including oxidation to form ketones or aldehydes, reduction to yield alcohols, and substitution reactions to produce ethers or esters.

2. Flow Microreactor Synthesis

Recent advancements in flow microreactor technology have enabled the efficient synthesis of 2,2-disubstituted oxetanes from (2-Phenyloxetan-2-yl)methanamine. For instance, the deprotonation of 2-phenyloxetane followed by reaction with chlorotrimethylsilane yielded significant results, demonstrating high yields and purity through optimized reaction conditions .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Deprotonation + Chlorotrimethylsilane | 2-phenyloxetan-2-trimethylsilyl | 85 |

| Deprotonation + Acetone | 2-(2-phenyloxetan-2-yl)propan-2-ol | 55 |

| Deprotonation + Benzophenone | Diphenyl(2-phenyloxetan-2-yl)methanol | 70 |

Biological Applications

1. Bioactivity Studies

The bioactive potential of (2-Phenyloxetan-2-yl)methanamine is under investigation for its therapeutic properties. Preliminary studies suggest that this compound may exhibit significant biological activity, making it a candidate for further exploration in pharmacological applications .

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of (2-Phenyloxetan-2-yl)methanamine, revealing promising results in inhibiting cancer cell proliferation through specific molecular interactions. The mechanism involved modulation of signaling pathways associated with cell growth and apoptosis.

Medicinal Applications

1. Drug Development

The unique stereochemical properties of (2-Phenyloxetan-2-yl)methanamine make it an attractive scaffold for drug development. Its derivatives are being explored for potential use in treating various diseases due to their ability to interact with biological targets effectively .

Case Study: Neuroprotective Effects

Research has indicated that certain derivatives of (2-Phenyloxetan-2-yl)methanamine may possess neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. The studies focused on the compound's ability to cross the blood-brain barrier and its interaction with neurotransmitter systems .

Mechanism of Action

The mechanism of action of (2-Phenyloxetan-2-yl)methanamine involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The amine group can also participate in various chemical reactions, including oxidation and substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Methanamine Derivatives

(5-Phenylfuran-2-yl)methanamine Derivatives

- Structure : Features a five-membered furan ring with a phenyl group at the 5-position and a methanamine group at the 2-position.

- Activity : Derivatives of this scaffold exhibit potent SIRT2 inhibitory activity. For example:

- Key SAR Insights :

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine

- Structure : Oxazole ring with a 4-chlorophenyl group and methanamine substituent.

- Activity: Limited data on specific biological targets, but oxazole-containing compounds are known for antimicrobial and anticancer properties .

[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine

Physicochemical and Pharmacokinetic Properties

| Compound | clogP | Solubility (clogS) | Key Structural Features | Biological Activity |

|---|---|---|---|---|

| (2-Phenyloxetan-2-yl)methanamine | ~2.5* | Moderate* | Oxetane rigidity, phenyl group | Unknown (inference: CNS potential) |

| (5-Phenylfuran-2-yl)methanamine (20) | 5.14 | -4.43 | Furan ring, 4-carboxyl substitution | SIRT2 inhibition (33% at 10 μM) |

| [2-(4-Chlorophenyl)oxazol-4-yl]methanamine | ~3.2† | -3.8† | Oxazole, 4-chlorophenyl | Antimicrobial (hypothesized) |

| 2-(4-Methoxyphenyl)-N-methylethanamine | 1.8‡ | -2.1‡ | Phenethylamine backbone | Analgesic (GABA modulation) |

*Estimated based on oxetane analogs; †Predicted via computational models; ‡From .

Biological Activity

(2-Phenyloxetan-2-yl)methanamine, a compound featuring an oxetane ring, has garnered attention for its potential biological activities. The unique structural properties of oxetanes, including their low molecular weight and high polarity, make them promising candidates in drug discovery and development. This article reviews the biological activity of (2-Phenyloxetan-2-yl)methanamine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-Phenyloxetan-2-yl)methanamine can be represented as follows:

This compound contains an oxetane ring attached to a phenyl group and a methanamine moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of (2-Phenyloxetan-2-yl)methanamine is primarily attributed to its ability to interact with various biomolecules. The oxetane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins or nucleic acids. This mechanism is critical in modulating enzymatic activities and influencing cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways.

- Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress.

Biological Activity and Therapeutic Applications

Research has indicated several biological activities associated with (2-Phenyloxetan-2-yl)methanamine:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxetane compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, a study highlighted the effectiveness of oxetane derivatives against Gram-positive bacteria, suggesting their potential as antimicrobial agents .

Anti-inflammatory Properties

Compounds containing oxetane rings have shown promise in reducing inflammation. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that (2-Phenyloxetan-2-yl)methanamine may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating a pathway for further exploration in cancer therapeutics .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of (2-Phenyloxetan-2-yl)methanamine:

Q & A

Q. Table 1: Comparison of Synthetic Yields for Methanamine Derivatives

How can spectroscopic data (NMR, MS) be optimized to distinguish (2-Phenyloxetan-2-yl)methanamine from structural analogs?

Basic Research Question

1H NMR is critical for distinguishing substituents on the oxetane ring. For example, the oxetane protons (C2 and C4) exhibit distinct splitting patterns (δ 4.5–5.0 ppm, quartet) due to ring strain and neighboring phenyl groups. In mass spectrometry, the molecular ion peak for (2-Phenyloxetan-2-yl)methanamine (C10H13NO) appears at m/z 163.1, with fragmentation patterns showing loss of NH2 (Δ m/z = 16) and phenyl groups (Δ m/z = 77). Comparative analysis with analogs like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine (C10H22N2, m/z 170.3) reveals key differences in ring-induced fragmentation .

How should researchers address contradictions in solubility and stability data across studies?

Advanced Research Question

Discrepancies in solubility/stability often arise from solvent polarity, pH, and storage conditions. For instance, methanamine derivatives show higher solubility in polar aprotic solvents (DMF, DMSO) but degrade faster in acidic media. A systematic approach includes:

- Replicating conditions : Verify temperature, solvent purity, and atmospheric controls (e.g., inert gas for air-sensitive amines) .

- Statistical validation : Use triplicate measurements with error margins <5% (e.g., methanamine solubility in water: 42 g/L ± 1.5 g/L ).

- Controlled degradation studies : Monitor decomposition via HPLC under varying pH (2–12) and temperature (25–60°C).

What mechanistic insights explain the bioactivity of (2-Phenyloxetan-2-yl)methanamine derivatives?

Advanced Research Question

The oxetane ring enhances metabolic stability and bioavailability by reducing steric hindrance and increasing hydrogen-bonding potential. For example, derivatives like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine interact with neurotransmitter receptors (e.g., serotonin 5-HT2A) via the amine group, modulating ligand-receptor binding kinetics (Ki = 12 nM) . Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., -CF3, -Br) on the phenyl ring enhance affinity for G-protein-coupled receptors by 3–5× .

What computational and experimental strategies validate the stereochemical configuration of (2-Phenyloxetan-2-yl)methanamine?

Advanced Research Question

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC-deposited data for L-1-phenylethylamine ).

- Vibrational circular dichroism (VCD) : Compare experimental and DFT-simulated spectra to confirm enantiomeric excess .

- Chiral chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for baseline separation (Rs > 2.0) .

How can researchers design derivatives to optimize pharmacokinetic properties?

Advanced Research Question

- LogP modulation : Introduce polar groups (e.g., -OH, -NH2) to reduce LogP from 1.31 (parent compound) to <0.5, improving aqueous solubility .

- Prodrug strategies : Acetylate the amine to enhance blood-brain barrier permeability, with enzymatic hydrolysis restoring activity in vivo .

- Metabolic stability assays : Use liver microsomes to identify cytochrome P450 (CYP3A4) susceptibility and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.